Product packaging for 1-Phenoxypyridin-1-ium(Cat. No.:CAS No. 141240-65-5)

1-Phenoxypyridin-1-ium

Cat. No.: B14283007
CAS No.: 141240-65-5
M. Wt: 172.20 g/mol
InChI Key: MZBKQJKKHLVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenoxypyridin-1-ium represents a valuable cationic scaffold in advanced chemical and pharmaceutical research. Its primary research applications leverage its structural role as a precursor or integral component in the synthesis of sophisticated functional molecules. A significant area of investigation involves its use in developing cationic photosensitizers for Photodynamic Antimicrobial Chemotherapy (PACT) . Researchers incorporate the this compound motif into larger structures, such as phthalocyanines, to create compounds with high positive charges. These cationic complexes are highly effective against both Gram-negative and Gram-positive bacteria, including resistant strains like Escherichia coli and Staphylococcus aureus, as well as their biofilm forms . The mechanism of action in such applications typically involves light-induced generation of reactive oxygen species (ROS), which cause non-specific oxidative damage to microbial cells, offering a promising strategy to overcome conventional antibiotic resistance . Furthermore, the phenoxypyridine structure is recognized as a key bioisostere in agrochemical discovery . It is employed to optimize the properties of lead compounds, improving characteristics such as lipid solubility, metabolic stability, and bioavailability, which are critical for developing novel pesticides . This compound is provided For Research Use Only and is intended solely for laboratory investigation. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10NO+ B14283007 1-Phenoxypyridin-1-ium CAS No. 141240-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141240-65-5

Molecular Formula

C11H10NO+

Molecular Weight

172.20 g/mol

IUPAC Name

1-phenoxypyridin-1-ium

InChI

InChI=1S/C11H10NO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1

InChI Key

MZBKQJKKHLVSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[N+]2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenoxypyridin 1 Ium and Analogous Phenoxy Substituted Pyridinium Species

General Approaches to N-Functionalized Pyridinium (B92312) Salt Synthesis

The creation of N-functionalized pyridinium salts is a cornerstone of heterocyclic chemistry. These methods provide the foundational knowledge for the synthesis of more complex structures like 1-phenoxypyridin-1-ium.

Classic Pyridinium Salt Formation Reactions

Historically, the synthesis of pyridinium salts has been dominated by two principal methods: the reaction of pyridines with alkyl halides and the Zincke reaction. The direct alkylation of a pyridine (B92270) with an alkyl halide is a straightforward SN2 reaction where the nitrogen atom of the pyridine acts as a nucleophile. researchgate.netscience.gov This method is highly effective for preparing N-alkyl and N-benzyl pyridinium salts.

The Zincke reaction provides a route to N-aryl pyridinium salts. This reaction involves the treatment of a pyridine with a highly electrophilic arylating agent, such as 1-chloro-2,4-dinitrobenzene (B32670) (Zincke's salt), to form an N-(2,4-dinitrophenyl)pyridinium salt. researchgate.netnih.gov This intermediate can then react with a primary amine, including anilines, to yield the corresponding N-aryl pyridinium salt and 2,4-dinitroaniline (B165453). researchgate.netnih.gov The mechanism proceeds through nucleophilic attack of the amine on the C2 position of the pyridinium ring, leading to ring-opening to form a "Zincke imine," followed by cyclization and elimination. researchgate.net

Nucleophilic Displacement and Quaternization Strategies

The quaternization of the pyridine nitrogen enhances its electrophilicity, making substituents at the 2- and 4-positions more susceptible to nucleophilic displacement. google.com This strategy allows for the introduction of a phenoxy group onto a pre-formed pyridinium salt. For instance, a pyridine bearing a suitable leaving group at the 4-position can be quaternized, and the resulting salt can then be subjected to a nucleophilic displacement reaction with a phenoxide. rsc.orgorganic-chemistry.org

The choice of the quaternizing agent is crucial and can influence the reactivity of the resulting salt. A variety of quaternizing agents, including acrylamide (B121943) and its derivatives, have been employed under acidic conditions to facilitate these transformations. rsc.orgorganic-chemistry.org The quaternization is typically carried out in the presence of a strong acid and at elevated temperatures. rsc.org

Direct and Indirect Routes to this compound Structures

The direct introduction of a phenoxy group onto the pyridine nitrogen to form this compound presents a unique synthetic challenge. Several innovative methods have been developed to achieve this transformation.

Formation via Phenol-Pyridinium Reactant Systems

A significant advancement in the synthesis of this compound salts involves the direct coupling of unprotected phenols with pyridines. A dual photocatalytic system utilizing an electron donor-acceptor (EDA) complex and iridium(III) photocatalysis under visible light has been reported to facilitate this C-N cross-coupling. researchgate.netuni-muenchen.dersc.org In this process, the phenol (B47542) is oxidized to a phenoxyl radical cation, which then undergoes nucleophilic addition by the pyridine. This method is notable for its use of readily available starting materials and its operation under relatively mild conditions. The reaction proceeds in the presence of oxygen and furnishes the desired pyridinium salts in moderate to satisfactory yields. researchgate.netuni-muenchen.de

Pyridine ReactantPhenol ReactantCatalyst SystemSolventYield (%)Reference
Pyridine2,4-DimethoxyphenolIr(ppy)₃, TFAHFIP54 researchgate.net
4-(Trifluoromethyl)pyridine3,5-DimethoxyphenolIr(ppy)₃, TFAHFIP54 researchgate.net
3,5-Dichloropyridine2,4-DimethoxyphenolIr(ppy)₃, TFAHFIP66 researchgate.net
4-Cyanopyridine2,4-DimethoxyphenolIr(ppy)₃, TFAHFIP61 researchgate.net

Table 1: Synthesis of Phenol-Pyridinium Salts via Dual Photocatalysis researchgate.net

Strategies for Introducing the Phenoxy Moiety at the Pyridinium Nitrogen

Alternative strategies for the formation of the N-O bond in this compound salts often involve the reaction of pyridine N-oxides with suitable electrophiles or the use of specialized arylating agents. Pyridine N-oxides can be deoxygenated by reagents like phenylboronic acid, although this typically leads to the parent pyridine rather than the desired phenoxypyridinium salt. researchgate.netnih.govacs.org

A more direct approach involves the electrophilic amination of pyridine. Reagents such as O-(2,4-dinitrophenyl)hydroxylamine can be used to introduce an amino group onto the pyridine nitrogen, which could then potentially be further functionalized. nih.govwikipedia.orglboro.ac.uk However, the direct phenoxylation of pyridine at the nitrogen atom remains a less explored area.

The use of diaryliodonium salts as electrophilic arylating agents offers a promising route. These hypervalent iodine reagents can transfer an aryl group to a nucleophile. acs.orgmdpi.comresearchgate.net While typically used for C-arylation or N-arylation of amines and amides, their application in the O-arylation of the pyridine nitrogen is a plausible, albeit challenging, strategy.

Synthesis of Halogenated Phenoxypyridinium Derivatives

The synthesis of halogenated phenoxypyridinium derivatives can be approached in two primary ways: by quaternizing a pre-halogenated phenoxypyridine or by halogenating a pre-formed phenoxypyridinium salt. The former approach is generally more common. For example, 2-bromo-4-phenoxypyridine (B12993297) can be synthesized via nucleophilic aromatic substitution of a dihalopyridine with a phenoxide. This intermediate can then be quaternized at the nitrogen atom using an appropriate alkylating or arylating agent. ccspublishing.org.cn

Direct halogenation of phenoxypyridine derivatives is also a viable strategy. For instance, Pd(II)-catalyzed ortho-chlorination of 2-phenoxypyridine (B1581987) derivatives has been reported, providing a route to specifically substituted precursors for quaternization.

A notable method for generating halogenated phenoxypyridinium species involves the reaction of a pyridine with a halogenated phenol in the presence of a suitable coupling system. The photocatalytic method described in section 2.2.1 has been successfully applied to the reaction of a fluorophenol with an electron-poor pyridine, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netuni-muenchen.de

Pyridine ReactantHalogenated Phenol ReactantCatalyst SystemSolventYield (%)Reference
4-Cyanopyridine4-Fluoro-2,6-dimethylphenolIr(ppy)₃, TFAHFIP55 researchgate.net
3,5-Dichloropyridine4-Fluoro-2,6-dimethylphenolIr(ppy)₃, TFAHFIP45 researchgate.net

Table 2: Synthesis of Halogenated Phenol-Pyridinium Salts researchgate.net

Advanced Synthetic Techniques for Phenoxypyridinium Scaffolds

The synthesis of this compound and its analogs benefits from modern organic chemistry methodologies that offer improved efficiency, selectivity, and the ability to construct complex molecular architectures. These advanced techniques, including photoredox catalysis and tandem reactions, provide powerful tools for creating phenoxypyridinium scaffolds and their functionalized derivatives.

Photoredox Catalysis in N-Aryloxy Pyridinium Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling reactions under mild conditions. usp.br This approach utilizes a photocatalyst, which can be a transition metal complex or an organic dye, that absorbs light to become photoexcited. usp.br This excited state is a potent single-electron oxidant and reductant, capable of activating substrates through electron transfer processes. usp.br

While direct photoredox-catalyzed synthesis of this compound is an area of ongoing research, the principles have been successfully applied to the synthesis of structurally related N-(acyloxy)pyridinium salts. umich.edu In these reactions, a photocatalyst, often based on iridium or ruthenium, absorbs visible light (e.g., from blue LEDs) and mediates the formation of a nitrogen-oxygen bond. umich.edubeilstein-journals.org The process typically involves the in-situ generation of a redox-active ester from a heteroaromatic N-oxide and an acyl chloride. umich.edu Photoinduced electron transfer from the photosensitizer leads to the fragmentation of this ester and subsequent bond formation. umich.edu This methodology avoids the need for harsh reagents and high temperatures, and it demonstrates high functional group tolerance. rsc.org

The general components for such a photoredox-catalyzed reaction are outlined in the table below.

Table 1: Typical Components in Photoredox Catalysis for N-O Bond Formation

Component Role Example(s)
Pyridine Precursor Nitrogen source Pyridine N-oxide
Oxygen Source Oxygen atom donor Acyl Chlorides, Carboxylic Acids
Photocatalyst Light-absorbing mediator Iridium or Ruthenium polypyridyl complexes, Acridinium salts beilstein-journals.org
Light Source Energy input Blue LEDs
Solvent Reaction medium Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile

| Additives | May facilitate reaction | Stoichiometric oxidants (e.g., persulfate) beilstein-journals.org |

Tandem Reaction Sequences for Phenoxypyridinium Formation

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. numberanalytics.comprinceton.eduwikipedia.org This approach streamlines synthesis, reduces waste, and can rapidly generate molecular complexity. numberanalytics.comrsc.org A tandem reaction is defined by a sequence where the product of one step becomes the substrate for the next, all under the same reaction conditions. wikipedia.org

One notable tandem reaction for the formation of the core phenoxypyridine structure involves the use of in-situ generated arynes, such as benzyne (B1209423). researchgate.net In this one-pot synthesis, benzyne is generated from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. It then reacts with a pyridin-2(1H)-one derivative. researchgate.net The proposed mechanism involves a [4+2] cycloaddition of the benzyne to the pyridinone, followed by a retro-[4+2] cycloaddition, which ultimately leads to the formation of a 2-phenoxypyridine derivative with high yield. researchgate.net This method provides an environmentally benign route to the phenoxypyridine scaffold, which can then be further modified (e.g., via N-alkylation or N-arylation) to yield the target this compound salt.

Table 2: Tandem Synthesis of 2-Phenoxypyridine Scaffold

Reactant 1 Reactant 2 Key Intermediate Product

Synthesis of Multifunctional Phenoxypyridinium Derivatives

The phenoxypyridine scaffold serves as a versatile building block for the synthesis of multifunctional derivatives with applications in medicinal chemistry and materials science. nih.govmdpi.com By introducing various functional groups onto the pyridine or phenoxy rings, researchers can tune the molecule's biological activity or physical properties. nih.govmdpi.com

The synthesis of these derivatives often involves multi-step sequences where the core phenoxypyridine structure is prepared first, followed by the attachment of other chemical moieties. For example, novel 4-phenoxypyridine (B1584201) derivatives have been synthesized containing a 4-oxo-1,4-dihydropyridazine-3-carboxamide moiety, which have shown significant in vitro cytotoxic activity against various cancer cell lines. nih.gov In another instance, phenoxyacetamide derivatives were synthesized and found to induce apoptosis in liver cancer cells. mdpi.com The design of these molecules often targets specific biological pathways; for instance, some phenoxypyridine derivatives have been developed as VEGFR2 inhibitors for their antitumor effects. nih.gov The synthesis of multifunctional nanoparticles incorporating phenoxypyridine moieties for applications like photodynamic therapy also highlights the scaffold's versatility. nih.gov

Table 3: Examples of Multifunctional Phenoxypyridine Derivatives

Core Scaffold Attached Functional Group / Moiety Resulting Property / Application Reference
4-Phenoxypyridine 4-oxo-1,4-dihydropyridazine-3-carboxamide Antitumor activity (VEGFR2 inhibition) nih.gov
Phenoxyacetic acid Hydrazide and subsequent derivatives Cytotoxic activity against cancer cells mdpi.com
Phenoxypyridine Myricetin Antiviral activities mdpi.com

Reactivity and Mechanistic Insights of 1 Phenoxypyridin 1 Ium Cations

Fundamental Reactivity Patterns of Pyridinium (B92312) Cations

Electrophilic Nature of the Pyridinium Ring

The pyridinium cation, the conjugate acid of pyridine (B92270), exhibits a pronounced electrophilic character. wikipedia.org The nitrogen atom in the pyridine ring is electronegative, leading to a decrease in electron density within the aromatic system. wikipedia.orguoanbar.edu.iq This effect is further amplified in pyridinium cations where the nitrogen atom bears a formal positive charge, making the ring highly susceptible to nucleophilic attack. wikipedia.orggoogle.com Consequently, pyridinium cations are significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orguoanbar.edu.iq Such reactions, if they occur, typically require harsh conditions and proceed at the 3-position (meta), which is the most electron-rich carbon in the deactivated ring. wikipedia.orgquora.com The reactivity of the pyridinium ring can be likened to that of a highly deactivated benzene ring, such as nitrobenzene. uoanbar.edu.iq

The formation of the pyridinium cation, often by protonation or alkylation of the pyridine nitrogen, is a key step in many reactions. wikipedia.org This conversion dramatically enhances the reactivity of the ring at the 2- and 4-positions (ortho and para) towards nucleophiles. google.com

Influence of N-Substituents on Pyridinium Reactivity

The nature of the substituent on the nitrogen atom of a pyridinium cation plays a crucial role in modulating its reactivity. researchgate.net Both electronic and steric effects of the N-substituent can significantly influence the chemical behavior of the pyridinium ring. canterbury.ac.nznih.gov

Electron-withdrawing substituents on the nitrogen atom, such as an aryloxy group in 1-phenoxypyridin-1-ium, further enhance the electrophilicity of the pyridinium ring. This makes the ring even more susceptible to nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the ring's electrophilicity. The substitution pattern on the pyridine ring itself also exerts a strong influence on the electrochemical properties and, by extension, the reactivity of N-substituted pyridinium salts. nih.gov Electron-withdrawing groups on the ring facilitate reduction, while electron-donating groups make it more difficult. nih.gov

The steric bulk of the N-substituent can also impact reactivity by hindering the approach of nucleophiles to the ring. In the context of this compound, the phenoxy group introduces a degree of steric hindrance that can influence the regioselectivity of nucleophilic attack.

Electron Transfer Processes Involving this compound

Generation and Behavior of Radical Intermediates

Pyridinium salts, including N-aryloxy derivatives, can undergo one-electron reduction to generate radical intermediates. nih.gov These N-centered radicals are key intermediates in a variety of chemical transformations. nih.govinflibnet.ac.in The formation of these radicals can be initiated by chemical reducing agents, electrochemical methods, or through photoinduced electron transfer (PET). inflibnet.ac.inwikipedia.org

Once generated, these radical intermediates can participate in several reaction pathways, including:

Abstraction: The radical can abstract an atom (commonly hydrogen) from another molecule. libretexts.org

Dimerization: Two radicals can combine to form a new bond. libretexts.org

Cyclization: If a suitable unsaturated moiety is present within the same molecule, the radical can undergo intramolecular cyclization. wikipedia.org

Further Reduction or Oxidation: The radical can accept or donate another electron, leading to anionic or cationic species, respectively.

The stability of the generated radical is a critical factor in determining its subsequent reactivity. libretexts.org Resonance delocalization and the presence of stabilizing substituents can increase the lifetime of the radical, allowing for more complex transformations to occur. libretexts.org

Redox Chemistry of N-Aryloxy Pyridinium Systems

The redox chemistry of N-aryloxy pyridinium systems is characterized by their ability to act as electron acceptors. The reduction potential of these compounds is influenced by the substituents on both the pyridine and the aryloxy moieties. nih.gov Electrochemical studies, such as cyclic voltammetry, are instrumental in determining these reduction potentials and understanding the electron transfer mechanisms. rsc.orgnih.gov

In some cases, the initial electron transfer can be part of a more complex process, such as a proton-coupled electron transfer (PCET), where the transfer of an electron is coupled with the transfer of a proton. diva-portal.org The redox properties of these systems are also relevant in the context of photoredox catalysis, where the pyridinium salt can be excited by light to a state where it can more readily accept an electron. wikipedia.org

Nucleophilic Attack and Subsequent Transformations of this compound

The enhanced electrophilicity of the pyridinium ring in this compound makes it a prime target for nucleophilic attack. Nucleophiles preferentially attack the 2- and 4-positions of the pyridine ring, which are the most electron-deficient. uoanbar.edu.iqgoogle.com

The initial nucleophilic addition can be followed by a variety of transformations. For instance, in a process relevant to the synthesis of benzoxazoles, the electrochemical oxidation of a 2-phenoxypyridine (B1581987) can lead to an intramolecular cyclization, forming a pyridinium ion. kyoto-u.ac.jp Subsequent treatment with a nucleophile, such as piperidine, can lead to the opening of the pyridine ring and the formation of a substituted benzoxazole. kyoto-u.ac.jp

The N-O bond in N-aryloxypyridinium salts can also be cleaved under certain conditions. Base-catalyzed rearrangements of N-aryloxypyridinium salts have been reported, leading to various substituted products. acs.org The specific outcome of the reaction depends on the nature of the nucleophile, the substituents on the pyridinium ring and the phenoxy group, and the reaction conditions.

The table below summarizes the reactivity of different positions on the pyridine ring in pyridinium cations.

PositionReactivity towards ElectrophilesReactivity towards Nucleophiles
Nitrogen Site of protonation/alkylationNot applicable
2- (ortho) DeactivatedActivated
3- (meta) Most favorable site for electrophilic attack (if it occurs)Less reactive than 2- and 4-positions
4- (para) DeactivatedActivated

Ring Functionalization and Dearomatization Pathways

The cationic nature of the this compound ring renders it highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its ring functionalization pathways, which invariably proceed through dearomatized intermediates.

Nucleophilic attack typically occurs at the C2 (α) or C4 (γ) positions of the pyridine ring, which are electronically activated by the positively charged nitrogen atom. This addition results in the formation of a neutral, dearomatized diene intermediate. The fate of this intermediate determines the final product. It can be a transient species in a substitution reaction or a key step toward complete ring opening.

This mode of reactivity is analogous to the behavior of other activated pyridinium salts, such as N-cyano or N-(2,4-dinitrophenyl) pyridinium salts, which are also known to undergo ring-opening reactions upon treatment with nucleophiles. mountainscholar.org The formation of Zincke aldehydes from the reaction of pyridinium salts with secondary amines is a classic example of a reaction that proceeds via nucleophilic addition and subsequent dearomatization leading to ring cleavage. wikipedia.org

Intermediacy in Complex Molecule Synthesis (e.g., Zincke Reaction Analogs)

The this compound cation can serve as a key intermediate in the synthesis of other complex molecules, functioning as an analogue to the classic Zincke salt, 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride. enamine.netwikipedia.org The Zincke reaction transforms a pyridine into a new pyridinium salt via reaction with a primary amine. wikipedia.org This process relies on the activation of the pyridine ring by the N-substituent, which acts as a good leaving group.

In a Zincke-type reaction involving this compound, the cation would react with a primary amine. The reaction mechanism proceeds through the following key steps:

Nucleophilic Attack: The primary amine attacks the activated pyridine ring, typically at the C2 position. wikipedia.org

Ring Opening: This addition leads to the cleavage of the C-N bond and the opening of the pyridine ring to form a glutaconaldehyde (B1235477) derivative intermediate, often referred to as a König salt. wikipedia.org

Leaving Group Displacement: A second molecule of the amine adds to the intermediate, leading to the displacement of the phenoxide anion (in this case) or 2,4-dinitroaniline (B165453) in the classic Zincke reaction. enamine.netwikipedia.org

Ring Closure: The resulting open-chain species undergoes cyclization and elimination to form a new, N-substituted pyridinium salt. wikipedia.org

This reactivity makes 1-aryloxypyridinium salts valuable synthons, enabling the conversion of one pyridine derivative into another and providing access to a diverse range of substituted pyridinium scaffolds for applications in medicinal chemistry and materials science. digitellinc.com

Cleavage and Rearrangement Reactions of the N-Phenoxy Bond

The N-O bond in this compound is a point of significant reactivity, susceptible to both cleavage and rearrangement under various conditions.

Cleavage Reactions: Research has identified two primary pathways for the cleavage of the N-O bond:

Unimolecular Heterolysis: Thermal decomposition of N-(aryloxy)pyridinium salts can lead to the unimolecular heterolytic cleavage of the N-O bond. This process generates pyridine and a highly reactive aryloxenium ion intermediate. researchgate.net The resulting electrophilic aryloxenium ion can then react with surrounding solvent molecules or other nucleophiles. researchgate.net

Electron Transfer-Induced Cleavage: The N-O bond can also be cleaved through photoinduced electron transfer. illinois.edu In this mechanism, the pyridinium salt accepts an electron, leading to the formation of a radical intermediate. This intermediate then undergoes rapid fragmentation, cleaving the N-O bond to produce a pyridinyl radical and a phenoxy radical. The efficiency of this cleavage is dependent on the stability of the departing aryloxy radical. illinois.edu

Rearrangement Reactions: N-aryloxypyridinium salts are also known to undergo base-catalyzed rearrangements. acs.org One significant potential pathway is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. synarchive.com In a potential Smiles rearrangement of a suitably substituted this compound derivative, a nucleophilic center attached to either the pyridine or the phenyl ring could attack the other ring, using the N-O bond as a pivot. This type of rearrangement is a powerful tool for forming new bonds and synthesizing complex heterocyclic systems. researchgate.netuzh.ch

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 1-Phenoxypyridin-1-ium, both ¹H and ¹³C NMR spectroscopy offer detailed insights into the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the effects of aromatic ring currents. libretexts.org Protons on the pyridinium (B92312) ring are expected to be deshielded and appear at higher chemical shifts (downfield) due to the positive charge on the nitrogen atom. scielo.br The protons of the phenoxy group will also exhibit characteristic shifts in the aromatic region. scielo.br The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. drugbank.com Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by their electronic environment. organicchemistrydata.org The carbons of the pyridinium ring will be significantly downfield due to the electron-withdrawing effect of the charged nitrogen. The carbons of the phenoxy group will also appear in the aromatic region, with their specific shifts influenced by the oxygen atom. Techniques like the Attached Proton Test (APT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tecmag.com

The following table summarizes the expected chemical shift ranges for the protons and carbons in this compound based on typical values for similar structures.

Atom Type Expected Chemical Shift (δ, ppm) Notes
Pyridinium Protons7.0 - 9.5Deshielded due to the positive charge on the nitrogen atom.
Phenoxy Protons6.5 - 8.0Typical aromatic region, influenced by the ether linkage.
Pyridinium Carbons120 - 150Significantly downfield due to the electron-withdrawing nitrogen.
Phenoxy Carbons110 - 160C-O carbon is the most downfield; others in the typical aromatic range.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. carleton.eduuhu-ciqso.esbruker.com This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. carleton.eduresearchgate.net For this compound, obtaining a suitable single crystal allows for the definitive confirmation of its molecular geometry. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This pattern is mathematically related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. carleton.edu

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., triclinic, monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal. researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell. researchgate.net
Bond Lengths (Å)The distances between the centers of bonded atoms. researchgate.netrsc.orgresearchgate.net
Bond Angles (°)The angles formed by three connected atoms. researchgate.netrsc.orgresearchgate.net
Torsion Angles (°)The dihedral angles that describe the conformation around a chemical bond.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. The presence of a smaller M+1 peak, resulting from the natural abundance of the ¹³C isotope, can help confirm the number of carbon atoms in the molecule. chemguide.co.ukyoutube.comlibretexts.org High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. uni-saarland.deyoutube.com For this compound, common fragmentation pathways might involve the cleavage of the C-O bond between the phenyl and pyridinium rings.

The table below shows potential major fragments and their corresponding m/z values.

Ion m/z (approximate) Identity
[C₁₁H₉NO]⁺171Molecular Ion
[C₆H₅O]⁺93Phenoxy cation
[C₅H₅N]⁺79Pyridine (B92270) cation
[C₆H₅]⁺77Phenyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. su.senih.gov These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. su.se

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Different types of bonds (e.g., C-H, C=C, C-O) vibrate at characteristic frequencies, allowing for the identification of functional groups. libretexts.org For this compound, characteristic IR absorption bands would be expected for the aromatic C-H stretching, C=C and C=N stretching of the aromatic rings, and the C-O-C stretching of the ether linkage. libretexts.orgpg.edu.pl The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to each molecule. su.se

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. researchgate.netscribd.com A key difference is that Raman spectroscopy is more sensitive to non-polar bonds, while IR spectroscopy is more sensitive to polar bonds. Therefore, the C=C bonds of the aromatic rings in this compound would be expected to show strong Raman signals. researchgate.netspectroscopyonline.comaps.org

The following table lists some of the expected vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600IR, Raman
C-O-C Asymmetric Stretch1200 - 1300IR
C-O-C Symmetric Stretch1000 - 1100Raman
Aromatic C-H Bending (out-of-plane)675 - 900IR

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Expected electronic transitions for this compound.

Transition Type Approximate Wavelength Range (nm) Description
π → π200 - 400Transitions involving the conjugated π-systems of the aromatic rings.
n → π> 250Transitions involving non-bonding electrons on the oxygen or nitrogen atoms.

Computational and Theoretical Investigations of 1 Phenoxypyridin 1 Ium

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Density Functional Theory (DFT) has been a important tool for understanding the electronic structure and energetics of pyridinium-based compounds. While specific DFT studies on 1-phenoxypyridin-1-ium are not extensively documented in publicly available literature, calculations on analogous substituted pyridinium (B92312) ions offer significant insights. For instance, DFT calculations combined with implicit solvation models have been effectively used to determine the acidity constants of various substituted pyridinium cations. These studies have demonstrated that hybrid exchange-correlation functionals can achieve chemical accuracy for gas-phase data and predict experimental pKa values with high precision.

The electronic properties of this compound are dictated by the interplay between the electron-deficient pyridinium ring and the electron-rich phenoxy group. The nitrogen atom, being quaternized, withdraws electron density from the pyridine (B92270) ring, rendering it susceptible to nucleophilic attack. Conversely, the oxygen atom of the phenoxy group can donate electron density to the pyridinium ring through resonance, a phenomenon that can be quantified through computational methods.

Key energetic parameters that can be determined for this compound using DFT include:

Heat of formation: This value provides an indication of the thermodynamic stability of the molecule.

Ionization potential and electron affinity: These parameters are crucial for understanding the molecule's behavior in redox reactions.

Bond dissociation energies: In particular, the energy required to cleave the N-O bond is of significant interest for understanding its reactivity and potential as a phenoxy group donor.

Table 1: Representative Calculated Electronic Properties for a Generic N-Substituted Pyridinium Cation (Illustrative)

PropertyCalculated Value (Illustrative)Method
HOMO Energy-8.5 eVB3LYP/6-31G
LUMO Energy-3.2 eVB3LYP/6-31G
HOMO-LUMO Gap5.3 eVB3LYP/6-31G
Dipole Moment12.5 DB3LYP/6-31G

Note: These values are illustrative for a generic substituted pyridinium and are not specific to this compound. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful technique to explore the conformational landscape of flexible molecules like this compound and its interactions with its environment, such as solvent molecules. The key flexible bond in this compound is the C-O-N linkage, which allows for rotation of the phenyl group relative to the pyridinium ring.

MD simulations can provide detailed information about:

Preferred Conformations: By simulating the molecule's movement over time, the most stable, low-energy conformations can be identified. For this compound, this would involve determining the preferred dihedral angle between the phenyl and pyridinium rings. Computational modeling of N-(1-ethoxyvinyl)pyridinium triflates has shown that the rotational conformation of the substituent with respect to the pyridinium ring significantly impacts their stability and reactivity.

Solvation Shell Structure: In solution, solvent molecules arrange themselves around the cation in a specific manner. MD simulations can reveal the structure of this solvation shell, which is crucial for understanding the molecule's solubility and reactivity in different solvents.

Dynamical Behavior: MD simulations can capture the dynamic fluctuations of the molecule, including bond vibrations, angle bending, and torsional motions. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations.

Studies on the conformational analysis of pyridinium glycopyranosides have indicated that bulky substituents on the pyridinium ring have a strong preference for an equatorial position to minimize steric hindrance. This principle would also apply to the phenoxy group in this compound, influencing its rotational freedom and interaction with the pyridinium ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemical compounds based on their molecular structure. mdpi.com While a specific QSPR model for this compound has not been reported, studies on similar compounds, such as pyridinium bromides, demonstrate the utility of this approach. mdpi.com

In a typical QSPR study, a set of molecular descriptors is calculated for a series of related compounds with known properties. These descriptors, which can encode constitutional, topological, geometrical, and electronic features of the molecules, are then used to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

For this compound, QSPR models could be developed to predict various properties, including:

Toxicity: By correlating molecular descriptors with experimental toxicity data for a range of pyridinium salts, a model could be built to estimate the potential toxicity of this compound.

Reactivity: Descriptors related to electronic structure, such as atomic charges and frontier orbital energies, could be used to predict the reactivity of the compound in different chemical reactions. mdpi.com

Physicochemical Properties: Properties like melting point, boiling point, and solubility could also be predicted using QSPR models. A study on 126 structurally diverse pyridinium bromides successfully developed QSPR models for their melting points, highlighting the importance of information content indices, total entropy, and the average nucleophilic reactivity index for the nitrogen atom. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Pyridinium Salts

Descriptor TypeExample DescriptorProperty Predicted
ConstitutionalMolecular WeightMelting Point
TopologicalWiener IndexToxicity
GeometricalMolecular Surface AreaSolubility
ElectronicAverage Nucleophilic Reactivity Index for NMelting Point mdpi.com

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Transition state theory is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. By mapping the potential energy surface of a reaction, the structure and energy of the transition state can be determined, which in turn allows for the calculation of the reaction's activation energy and rate constant.

For this compound, a key reaction of interest is the cleavage of the N-O bond. This reaction could proceed through either a homolytic or heterolytic pathway, leading to the formation of different reactive intermediates. Computational studies can be employed to elucidate the preferred mechanism by calculating the energies of the transition states for both pathways.

Homolytic Cleavage: This would result in the formation of a phenoxy radical and a pyridinyl radical cation.

Heterolytic Cleavage: This would lead to a phenoxide anion and a dicationic pyridinium species, or a phenol (B47542) molecule and a pyridinium cation depending on the specific reaction conditions and attacking species.

While specific studies on this compound are not available, research on the cleavage of N-O bonds in other pyridinium salts, such as N-alkoxypyridinium salts, can provide valuable insights. These studies often employ computational methods to map the potential energy surface and identify the transition state structures, thereby clarifying the reaction mechanism.

Applications and Research Directions in Chemical Science

Catalytic Applications of N-Phenoxypyridinium Species

N-phenoxypyridinium compounds have garnered attention as adaptable and potent instruments in catalysis, with uses in both organocatalytic and photoredox systems. Their distinct electronic characteristics, stemming from the fusion of a pyridinium (B92312) ring and a phenoxy group, empower them to facilitate a range of chemical transformations.

Organocatalytic Systems

N-Aryloxypyridinium salts, which include derivatives of 1-phenoxypyridin-1-ium, have been recognized as proficient organocatalysts, especially in the activation of carbonyl compounds. These compounds function as mimics of oxo-ammonium species, enabling reactions that would otherwise necessitate transition metal catalysts. Research has highlighted their effectiveness in advancing the cross-dehydrogenative coupling of β-dicarbonyl compounds with ethers. Within these systems, the N-phenoxypyridinium salt serves as a hydride acceptor, thereby activating the C-H bond of the ether and paving the way for the subsequent nucleophilic attack by the dicarbonyl compound.

A crucial element of their catalytic function is the capacity to modify the pyridinium and phenoxy components. The addition of substituents to either ring can markedly affect the catalyst's reactivity and selectivity. For instance, incorporating electron-withdrawing groups onto the phenoxy ring can heighten the electrophilicity of the nitrogen atom, thus boosting the catalytic activity. This adaptability permits the deliberate engineering of catalysts designed for particular uses.

Photoredox Catalysts

In the domain of photoredox catalysis, N-phenoxypyridinium salts have demonstrated significant potential. These compounds are capable of absorbing light and moving to an excited state, where they can participate in single-electron transfer (SET) processes with organic substrates. This characteristic establishes them as valuable photo-oxidants in a variety of chemical transformations.

A prominent application is their role in the C-H functionalization of heteroarenes induced by visible light. Following photoexcitation, the N-phenoxypyridinium salt can abstract an electron from an appropriate substrate, creating a radical cation and setting off a series of reactions that culminate in the desired functionalized product. The selection of the phenoxy substituent can be used to adjust the catalyst's redox potential, enabling precise control over its reactivity to suit the demands of a given transformation. The ability to function under gentle, visible-light conditions renders this method especially appealing from a green chemistry standpoint.

Roles in Materials Science and Engineering

The distinctive chemical and electrochemical attributes of this compound and its derivatives have spurred their investigation across diverse fields of materials science and engineering. Their promise as foundational units for polymers, their redox activity, and their behavior at interfaces are of notable interest.

Polymer Chemistry: Precursors and Monomers

N-phenoxypyridinium salts can function as precursors or monomers in the creation of sophisticated polymeric materials. Their charged character and reactivity render them appropriate for integration into polymer backbones or as pendant groups, bestowing particular functionalities upon the final material. For example, polymers that contain pyridinium units are recognized for their use as ion-exchange resins, antimicrobial substances, and elements in electronic devices.

Research has delved into the polymerization of monomers containing pyridinium to produce materials with customized properties. While specific instances centered solely on this compound as a monomer are still in their early stages, the wider category of N-alkoxy and N-aryloxypyridinium salts has been examined in this capacity. The phenoxy group provides a location for additional functionalization, which could lead to cross-linked networks or materials with adjustable optical and electronic characteristics.

Electrochemical Systems and Redox-Active Components

The reversible redox activity of N-phenoxypyridinium species makes them appealing options for application in electrochemical systems. They are capable of undergoing stable one-electron reduction and oxidation processes, which is a fundamental prerequisite for components in batteries, supercapacitors, and electrochromic devices. The redox potential of these compounds can be adjusted by altering the substituents on the pyridinium and phenoxy rings, which permits the creation of materials with designated electrochemical windows.

In the sphere of energy storage, pyridinium-based ionic liquids and polymers are under investigation as electrolytes and electrode materials. The inclusion of the phenoxy group could augment the thermal and electrochemical stability of these materials, tackling some of the primary obstacles in the advancement of next-generation energy storage technologies.

Surfactant and Interface Science Applications

The amphiphilic quality of certain N-phenoxypyridinium derivatives, which have a charged pyridinium head group and a nonpolar phenoxy tail, indicates their potential as surfactants. These compounds are able to self-organize at interfaces, such as air-water or oil-water, altering the surface tension and facilitating the creation of micelles and other structured arrangements.

This surfactant characteristic is pertinent to a multitude of uses, including in the development of detergents, emulsifiers, and dispersing agents. Moreover, their capacity to form structured layers on surfaces could be harnessed in the creation of functional thin films and coatings, with potential applications in fields like corrosion prevention and biocompatible surface engineering. The particular ways in which the phenoxy group interacts with surfaces and other molecules can offer an extra degree of command over the interfacial characteristics.

Compound List

Compound Name
This compound
N-Aryloxypyridinium salts
N-alkoxypyridinium salts
N-phenoxypyridinium salts
β-dicarbonyl compounds

Interactive Data Table: Catalytic Applications

Catalyst TypeApplicationKey Features
OrganocatalystCross-dehydrogenative coupling of β-dicarbonyl compounds with ethersMimics oxo-ammonium species; tunable reactivity via substitution.
Photoredox CatalystVisible-light-induced C-H functionalization of heteroarenesActs as a photo-oxidant; redox potential can be modulated.

Interactive Data Table: Materials Science Roles

AreaRolePotential Benefits
Polymer ChemistryPrecursor/MonomerImparts ion-exchange, antimicrobial, or electronic properties to polymers.
Electrochemical SystemsRedox-Active ComponentTunable redox potential; potential for use in energy storage and electrochromic devices.
Surfactant ScienceSurfactant/Interfacial ModifierAmphiphilic nature; forms micelles and ordered assemblies.

Synthetic Intermediates in Advanced Organic Synthesis

The compound this compound belongs to the class of N-aryloxypyridinium salts, which are recognized as versatile reactive intermediates in modern organic synthesis. accessscience.combeilstein-journals.org These salts are typically generated in situ from the corresponding pyridine (B92270) N-oxides and an activating agent, such as a sulfonyl chloride, which then reacts with a phenol (B47542). The core utility of this compound as a synthetic intermediate stems from the electronic nature of the pyridinium ring. The quaternization of the pyridine nitrogen by the phenoxy group significantly enhances its electrophilicity. This activation renders the pyridine ring susceptible to nucleophilic attack and facilitates reactions that are otherwise difficult to achieve with unactivated pyridines. The phenoxy group, attached to the positively charged nitrogen, is an excellent leaving group, a feature that underpins much of its reactivity. This allows for a variety of chemical transformations, making it a valuable tool for chemists in the construction of complex molecular architectures. evitachem.com

Enabling Regioselective Functionalization of Heterocyclic Compounds

A key application of this compound and related N-alkoxy/aryloxypyridinium salts is in the regioselective functionalization of the pyridine ring. The strong electron-withdrawing effect of the N-phenoxypyridinium moiety activates the α (C2/C6) and γ (C4) positions towards nucleophilic attack. This predictable reactivity allows for the controlled introduction of a wide range of functional groups onto the heterocyclic scaffold.

Transition metal-catalyzed C-H functionalization is a powerful strategy for modifying heteroarenes with high atom and step economy. researchgate.net While many of these methods apply to pyridine N-oxides, the principles extend to their activated N-phenoxypyridinium derivatives. By carefully selecting reaction conditions and the nature of the nucleophile, chemists can direct the functionalization to a specific position on the ring. For example, organometallic reagents, enamines, and other soft nucleophiles can be precisely added to the pyridine ring. This controlled functionalization is crucial in the synthesis of substituted pyridines, which are core structures in many pharmaceuticals, agrochemicals, and materials. researchgate.netrsc.org

Table 1: Regioselective Reactions Enabled by Pyridine Ring Activation

Reaction Type Position of Functionalization Nucleophile Class Reference
Nucleophilic Addition C2, C4 Organometallics (e.g., Grignard reagents, organolithiums) researchgate.net
C-H Alkenylation C2 Vinyl arenes (with copper catalysis) researchgate.net
C-H Arylation C2, C3, C8 (on quinoline (B57606) derivatives) Arylboronic acids researchgate.net

The ability to pre-determine the site of reaction by forming the this compound intermediate provides a significant advantage over direct functionalization methods, which can often lead to mixtures of isomers. rsc.org

Formation of Nitrogenous Heterocyclic Compounds

The reactivity of this compound intermediates extends to their use as building blocks for more complex nitrogenous heterocyclic systems. uomus.edu.iq The activated pyridine ring can participate in cycloaddition reactions or react with dinucleophiles to construct fused or spirocyclic heterocyclic frameworks.

For instance, the reaction of a this compound salt with a reagent containing two nucleophilic centers can lead to a ring-transformation reaction. The initial nucleophilic attack on the pyridine ring, followed by a second intramolecular cyclization and potential rearrangement, can yield entirely new heterocyclic cores. This strategy is a powerful method for diversifying heterocyclic libraries. Metal-catalyzed cyclization reactions have become a prominent approach for the efficient construction of nitrogen-containing heterocycles like imidazoles, pyridines, and indoles. mdpi.com Intermediates derived from activated pyridines can serve as key components in these complex transformations. For example, they can undergo tandem reactions, such as an initial addition followed by a cyclization cascade, to rapidly assemble intricate molecular structures. rsc.org

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, for example, often involves the cyclization of hydrazide precursors. mdpi.com While not a direct application, the principles of using activated intermediates to facilitate ring formation are central to modern heterocyclic synthesis. The this compound cation can be envisioned as a synthon that, upon reaction and ring-opening, provides a reactive species ready for subsequent cyclization to form different five- or six-membered nitrogenous heterocycles. uou.ac.in

Transfer Reagents for Specific Chemical Moieties

The lability of the N-O bond in the this compound cation makes it an effective transfer reagent. The pyridine portion of the molecule is an excellent leaving group, allowing the formal transfer of the "PhO+" (phenoxy cation) or, more commonly, facilitating the transfer of a nucleophile that has added to the ring.

More significantly, it acts as an "activator" for the phenoxy group itself or for other groups attached to the pyridine ring. In a process analogous to the use of activating agents in peptide synthesis, the formation of a pyridinium intermediate can facilitate the transfer of an acyl group. For example, a carboxylic acid can be attached to a hydroxypyridine, which is then converted to a phenoxypyridinium salt, activating the acyl group for transfer to a nucleophile.

Furthermore, derivatives like 2,3,4,5,6-pentafluoro-1-phenoxypyridin-1-ium highlight how modifications to the core structure can tune its reactivity for specific transfer applications. google.com The highly fluorinated ring further enhances the leaving group ability of the pyridine moiety. This principle is exploited in various chemical transformations where a group needs to be delivered under mild conditions. cardiff.ac.uk

Table 2: Potential Transfer Reactions Involving this compound Intermediates

Transferred Moiety/Role Mechanism Application Area Reference
Phenoxy Group Nucleophilic displacement of pyridine Ether synthesis researchgate.net
Acyl Group (from derivatives) Activation of a carboxylate attached to the ring Amide/Ester synthesis ed.ac.uk

Emerging Areas of Application in Green Chemistry

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. The use of this compound intermediates can align with several of these principles.

One key area is the development of catalytic processes. The activation provided by the N-phenoxy group can enable reactions to proceed under milder conditions (e.g., lower temperatures), reducing energy consumption. researchgate.net Furthermore, it can allow for the use of more benign reagents compared to harsher, traditional methods.

The coupling of microwave irradiation with phase-transfer catalysis has been shown to be an efficient and green method for nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines and quinolines to form ethers. researchgate.net This approach often requires no solvent or only small amounts of non-polar solvents, significantly reducing waste. The high reactivity of intermediates like this compound is well-suited to these energy-efficient techniques. By activating the substrate, reactions can be completed in minutes rather than hours, a concept known as "flash chemistry," which minimizes side reactions and improves yields. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is another tenet of green chemistry that can be facilitated by these intermediates. A substrate can be converted to a this compound salt and then reacted with a nucleophile in situ, avoiding the need for isolation and purification of the reactive intermediate. This improves process efficiency and minimizes solvent use and waste generation. As synthetic chemists continue to prioritize sustainability, the strategic use of such activated intermediates is expected to play a growing role in the design of environmentally friendly synthetic routes. researchgate.net

Concluding Remarks and Future Research Outlook for 1 Phenoxypyridin 1 Ium

Current Challenges and Limitations in Phenoxypyridinium Chemistry

Despite their utility, the broader application of 1-phenoxypyridin-1-ium salts is hampered by several challenges. A primary limitation is the stability of the N-O bond, which, while key to its reactivity, can also lead to undesired decomposition, particularly in the presence of moisture or strong nucleophiles. The synthesis of substituted analogs can be challenging, often requiring multi-step procedures and specialized starting materials.

Furthermore, many current applications rely on stoichiometric quantities of the phenoxypyridinium reagent, which is not ideal from an atom economy or sustainability perspective. rroij.com The development of catalytic systems that can regenerate the active phenoxypyridinium species or use it in substoichiometric amounts is a significant hurdle that needs to be overcome for industrial applications. Another challenge lies in controlling the regioselectivity in reactions with complex substrates that possess multiple nucleophilic sites. acs.org

Prospects for Novel Synthetic Methodologies

Future advancements in this area will likely focus on creating more efficient, sustainable, and versatile methods for synthesizing this compound and its derivatives. rroij.com The development of catalytic methods, potentially using transition metals or organocatalysts to facilitate the N-O bond formation from simple precursors like pyridine (B92270) N-oxides and phenols or their derivatives, represents a major goal. mdpi.com

Exploring flow chemistry and microreactor technology could offer solutions to safety and scalability issues, particularly for potentially energetic intermediates, while allowing for precise control over reaction conditions. rsc.org Additionally, leveraging C-H activation strategies to directly functionalize pyridines before N-O bond formation could provide rapid access to a diverse library of substituted phenoxypyridinium salts, which are crucial for tuning steric and electronic properties. acs.org

Table 1: Comparison of Synthetic Approaches for Pyridinium (B92312) Salts

MethodDescriptionAdvantagesDisadvantages
Classical Cyclization Reaction of pyridine N-oxide with an electrophilic phenol (B47542) source.Direct formation of the core structure.Often requires harsh conditions or expensive reagents.
C-H Functionalization Direct introduction of the phenoxy group onto a pre-formed pyridine ring.High atom economy, allows for late-stage functionalization. acs.orgCan suffer from issues with regioselectivity and catalyst tolerance. acs.org
Flow Chemistry Synthesis using continuous flow microreactors.Enhanced safety, precise control, improved scalability. rsc.orgRequires specialized equipment and optimization.
Catalytic Methods Use of a catalyst to promote N-O bond formation.Improved efficiency, potential for asymmetric synthesis, sustainability. rroij.comCatalyst development and optimization can be challenging.

Untapped Reactivity Profiles and Transformative Reactions

The primary role of this compound has been as an electrophilic source of the phenoxy group. However, the weak N-O bond holds potential for other transformations. A significant area for future exploration is the generation of phenoxyl radicals under photoredox or electrochemical conditions. This could unlock novel reaction pathways for C-O, C-N, and C-C bond formation, moving beyond simple phenoxylation.

The pyridinium moiety itself can participate in various cycloaddition reactions or act as a leaving group in novel cross-coupling reactions. Investigating the interaction of the this compound cation with transition metal catalysts could lead to the design of new, synergistic catalytic cycles. There is also potential to use these salts as initiators for polymerization reactions or as precursors to other reactive intermediates, such as pyridinium ylides, by carefully selecting reaction partners and conditions.

Advancements in Computational Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating research into this compound chemistry. koreascience.kr Density Functional Theory (DFT) calculations can be used to predict the stability, electronic structure, and reactivity of novel substituted analogs before their synthesis is attempted in the lab. This predictive power can guide experimental efforts by identifying promising candidates with tailored properties, such as enhanced stability or specific reactivity. researchgate.net

Machine learning and artificial intelligence algorithms could be trained on existing reaction data to predict optimal reaction conditions, catalyst choice, and substrate scope for new transformations. rroij.com Computational modeling can also elucidate complex reaction mechanisms, providing insights into transition states and intermediates that are difficult to observe experimentally. nih.gov This deeper understanding is crucial for rationally designing more efficient and selective reactions. koreascience.kr

Potential for Innovation in Diverse Chemical Disciplines

While rooted in organic synthesis, the unique properties of this compound suggest potential applications across a range of chemical fields.

Medicinal Chemistry : The phenoxypyridine scaffold is present in some biologically active molecules. benthamscience.com The ability to use this compound salts for late-stage functionalization could enable the rapid diversification of complex drug candidates to explore structure-activity relationships (SAR). acsmedchem.orgacs.org

Materials Science : These salts could be investigated as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or photovoltaics, where tailored electronic properties are essential. They could also serve as modifiers for polymer surfaces or as components in designing novel functional polymers.

Agrochemicals : The development of new pesticides and herbicides often relies on novel chemical scaffolds and mechanisms of action. nih.govresearchgate.net The reactivity of this compound could be harnessed to synthesize new classes of agrochemicals.

Catalysis : Beyond being reagents, there is potential to design chiral versions of these salts for use as phase-transfer catalysts or as ligands in asymmetric transition metal catalysis, opening new avenues for stereoselective synthesis.

By addressing the current synthetic and reactivity challenges and embracing computational tools, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, catalysis, and materials.

Q & A

Q. What are the standard synthetic routes for 1-Phenoxypyridin-1-ium, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution, where pyridine derivatives react with phenoxy electrophiles. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃). Optimization requires systematic variation of these parameters, monitored by TLC or HPLC. Yield improvements often involve stoichiometric adjustments (e.g., excess phenol derivatives) or inert atmospheres to prevent oxidation byproducts. Characterization via 1H^1H-NMR and FT-IR confirms product purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify electronic environments and substitution patterns. UV-Vis spectroscopy assesses conjugation effects in the aromatic system.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and packing . For poor-quality crystals, synchrotron radiation or cryocooling (100 K) enhances diffraction. Data validation tools like PLATON check for voids and twinning .

Q. How to design a literature review strategy for identifying gaps in this compound research?

Use databases (SciFinder, Reaxys) with Boolean terms: ("this compound" OR "pyridinium derivatives") AND ("synthesis" OR "applications"). Prioritize primary sources (ACS, RSC journals) and filter by citation count. Gaps are identified by comparing experimental methodologies (e.g., lack of mechanistic studies on substituent effects) or unexplored properties (e.g., non-linear optical behavior) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., NpyridiniumO\text{N}_\text{pyridinium}\cdots\text{O} interactions) as D (donor), A (acceptor), or S (self-contained motifs). Use Mercury or CrystalExplorer to visualize networks. For example, a D22(8)\text{D}_2^2(8) motif indicates a cyclic dimer. Compare with Etter’s rules to predict packing motifs .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning) for this compound derivatives?

  • Disorder : Use PART instructions in SHELXL to model split positions. Apply restraints (e.g., SIMU, DELU) to stabilize refinement.
  • Twinning : Test for twinning via ROTAX (WinGX) or the Flack parameter. Refine using TWIN/BASF commands in SHELXL . Validate with Rint (<5%) and CC1/2 (>90%) metrics.

Q. How to integrate computational modeling with experimental data to predict this compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian). Compare calculated vs. experimental bond lengths (<0.02 Å deviation).
  • MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS. Correlate with experimental solubility data via Hansen parameters .

Q. What experimental frameworks address reproducibility challenges in synthesizing this compound polymorphs?

Adopt the PICO framework to structure experiments:

  • Population : Reaction conditions (solvent, temperature).
  • Intervention : Seeding with known polymorphs.
  • Comparison : Unseeded vs. seeded outcomes.
  • Outcome : Polymorph stability (DSC/TGA). Document protocols via ELN systems (e.g., LabArchives) to ensure traceability .

Data Analysis and Contradiction Management

Q. How to statistically evaluate discrepancies in spectroscopic data across studies?

  • Meta-Analysis : Use R or Python (SciPy) to calculate weighted averages of reported \delta $$ ^1H-NMR shifts. Identify outliers via Grubbs’ test (α=0.05).
  • Error Sources : Compare instrumentation (e.g., 300 MHz vs. 500 MHz NMR) or sample preparation (degassing, concentration) .

Q. What methodologies validate the purity of this compound in complex matrices?

  • Chromatography : HPLC-MS with a C18 column (acetonitrile/water gradient). Spiking with authentic standards confirms retention times.
  • Elemental Analysis : Compare calculated vs. observed C/H/N ratios (deviation <0.3%) .

Experimental Design and Validation

How to formulate a high-impact research question on this compound’s supramolecular behavior?

Use the FINER criteria :

  • Feasible : Access to SC-XRD and computational resources.
  • Interesting : Novelty in non-covalent interaction networks.
  • Novel : Unreported anion-π interactions.
  • Ethical : Compliance with chemical safety protocols.
  • Relevant : Applications in crystal engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.